3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
5-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-3-17-9-10-18(28-17)29(26,27)23-13-11-15(12-14-23)19-21-22(2)20(25)24(19)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYVXZXMIJYXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring, a piperidine moiety, and a sulfonyl group attached to an ethylthiophene. These structural elements contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₃S₂ |
| Molecular Weight | 367.5 g/mol |
| CAS Number | 1235232-91-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Intermediate : Reaction of 5-ethylthiophene-2-sulfonyl chloride with piperidine.
- Triazole Ring Formation : Coupling the piperidine intermediate with appropriate reagents to form the triazole structure.
- Final Coupling Reaction : Integrating all components under optimized conditions to yield the target compound.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group is believed to enhance binding affinity to these targets, potentially modulating their functions.
Pharmacological Studies
Recent studies have evaluated the compound's effects in various biological assays:
- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : In vitro studies revealed that the compound inhibits cell proliferation in several cancer cell lines, indicating its potential as a chemotherapeutic agent.
Case Studies
- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 15 µg/mL and 30 µg/mL respectively.
- Cytotoxicity in Cancer Cells : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 20 µM after 48 hours.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and physicochemical comparisons with analogues identified in the literature:
Detailed Analysis of Structural and Functional Differences
Triazolone Core vs. Thiazolone Core
- Target Compound : The 1,2,4-triazol-5(4H)-one core offers two nitrogen atoms in the ring, enabling hydrogen bonding and metal coordination.
- The mercapto (–SH) group in enhances hydrogen-bond donor capacity, unlike the sulfonyl group in the target.
Sulfonyl vs. Acetyl Linkers
- The target’s sulfonyl (–SO₂–) linker increases polarity and metabolic stability compared to the acetyl (–CO–) linker in .
Substituent Effects
- Ethylthiophene (Target) vs. Isopropylthiophenyl : The ethyl group offers moderate lipophilicity, whereas the bulkier isopropyl group in may hinder membrane permeability but enhance target binding through hydrophobic interactions.
- 4-Methoxybenzylidene : A conjugated system that may enhance UV absorption, useful in analytical detection.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The ethylthiophene and phenyl groups in the target compound suggest moderate lipophilicity (clogP ~3.5), favoring oral bioavailability. In contrast, ’s large molecular weight (~700) may limit absorption.
- Solubility : The sulfonyl group improves aqueous solubility compared to acetyl or mercapto substituents in analogues.
- Metabolic Stability : Sulfonyl and trifluoromethyl groups (in ) are likely to reduce metabolic degradation compared to methoxy or benzylidene groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
